9-(chloromethyl)-9H-xanthene
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Overview
Description
9-(Chloromethyl)-9H-xanthene is an organic compound that belongs to the xanthene family. Xanthenes are known for their applications in dye chemistry and as intermediates in organic synthesis. The chloromethyl group attached to the xanthene core enhances its reactivity, making it a valuable compound in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(chloromethyl)-9H-xanthene typically involves the chloromethylation of xanthene. This can be achieved using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors are often employed to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 9-(Chloromethyl)-9H-xanthene undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The xanthene core can be oxidized to form xanthone derivatives.
Reduction Reactions: The compound can be reduced to form 9-methyl-9H-xanthene.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.
Major Products:
Substitution: Formation of azido-xanthene, thiocyanato-xanthene, etc.
Oxidation: Formation of xanthone derivatives.
Reduction: Formation of 9-methyl-9H-xanthene.
Scientific Research Applications
9-(Chloromethyl)-9H-xanthene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: Employed in the development of fluorescent probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of polymers and as a cross-linking agent in material science
Mechanism of Action
The mechanism of action of 9-(chloromethyl)-9H-xanthene is largely dependent on its reactivity due to the chloromethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological molecules, potentially altering their function and activity. The xanthene core can also participate in photophysical processes, making it useful in fluorescence-based applications .
Comparison with Similar Compounds
9-Chloromethyl-9H-anthracene: Similar in structure but with an anthracene core, used in fluorescence labeling.
9-Methyl-9H-xanthene: Lacks the chloromethyl group, making it less reactive.
Xanthone: An oxidized form of xanthene, used in various chemical and biological applications
Uniqueness: 9-(Chloromethyl)-9H-xanthene stands out due to its unique combination of a reactive chloromethyl group and a xanthene core. This combination allows it to participate in a wide range of chemical reactions and makes it highly versatile for various applications in research and industry .
Properties
CAS No. |
136453-31-1 |
---|---|
Molecular Formula |
C14H11ClO |
Molecular Weight |
230.7 |
Purity |
91 |
Origin of Product |
United States |
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